molecular formula C19H23N5O4 B7543695 2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid

2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid

Cat. No. B7543695
M. Wt: 385.4 g/mol
InChI Key: FINIWXWLKDHNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as MABA and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

MABA has been studied extensively for its potential use in scientific research. It has been shown to have a variety of applications, including as a tool for studying the interaction between proteins and DNA. MABA has also been used to study the mechanism of action of certain enzymes, as well as to investigate the role of certain proteins in disease states.

Mechanism of Action

The mechanism of action of MABA is not fully understood, but it is thought to involve the inhibition of certain enzymes. Specifically, MABA has been shown to inhibit the activity of DNA polymerases, which are essential for DNA replication. This inhibition may lead to the prevention of cell division and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
MABA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis in cancer cells. MABA has also been shown to inhibit the activity of certain enzymes involved in DNA replication, which may have implications for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using MABA in lab experiments is its specificity for certain enzymes. MABA has been shown to selectively inhibit the activity of DNA polymerases, which makes it a useful tool for studying the mechanism of action of these enzymes. However, one limitation of using MABA in lab experiments is its complex synthesis process, which may limit its availability and use in certain settings.

Future Directions

There are many potential future directions for the study of MABA. One area of research is the development of more efficient synthesis methods for MABA, which would make it more widely available for use in scientific research. Another area of research is the investigation of the potential use of MABA in the treatment of cancer and other diseases. Additionally, the mechanism of action of MABA is not fully understood, so further research is needed to elucidate the precise way in which it interacts with enzymes and other proteins.

Synthesis Methods

The synthesis of MABA involves the reaction of 2-aminobenzoic acid with 4-pyrimidin-2-yl-1,4-diazepane-1-carboxylic acid, followed by the addition of methoxyacetic anhydride. The resulting compound is then purified using column chromatography. The synthesis of MABA is a complex process that requires specialized equipment and expertise.

properties

IUPAC Name

2-[(2-methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-28-13-17(25)22-16-5-4-14(12-15(16)18(26)27)23-8-3-9-24(11-10-23)19-20-6-2-7-21-19/h2,4-7,12H,3,8-11,13H2,1H3,(H,22,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINIWXWLKDHNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=C(C=C1)N2CCCN(CC2)C3=NC=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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